molecular formula C19H18N4O2 B2605210 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034555-66-1

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No. B2605210
CAS RN: 2034555-66-1
M. Wt: 334.379
InChI Key: HTSGDVCZZHIHRA-UHFFFAOYSA-N
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
The exact mass of the compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-phenylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of heterocyclic chemistry highlights the synthesis of various compounds with pyrazole moieties, demonstrating their significance in organic synthesis and potential biological activities. For instance, the synthesis and crystal structure of related compounds have been characterized by NMR, MS, IR spectra, and X-ray diffraction, providing a foundational understanding of their chemical properties (Cao et al., 2010).

Biological Activities and Applications

Compounds with pyrazole derivatives are extensively studied for their biological and pharmacological activities. Research encompasses the development and evaluation of these compounds for their antimicrobial, antioxidant, and anti-inflammatory properties. For example, novel synthesis methods have led to derivatives showing moderate antibacterial and antioxidant activities, supported by molecular docking analysis to understand their interaction with biological targets (Lynda, 2021).

Additionally, the application of microwave-assisted synthesis has facilitated the development of pyrazoline derivatives with notable anti-inflammatory and antibacterial effects, emphasizing the method's efficiency in producing compounds with high biological activity (Ravula et al., 2016).

Anticancer Potential

The exploration of pyrazole derivatives extends into anticancer research, with novel compounds being synthesized and evaluated for their antitumoral activity. These studies often include mode-of-action investigations to determine the compounds' mechanisms, such as tubulin polymerization inhibition, which could provide valuable insights into new therapeutic approaches (Jilloju et al., 2021).

Antimicrobial Efficacy

Further research into pyrazole derivatives has revealed their potential as antimicrobial agents, with new compounds showing high activity against various bacterial strains. This includes the synthesis and evaluation of derivatives that have demonstrated significant antimicrobial properties, which could contribute to the development of new antibiotics to combat resistant microbial strains (Kumar et al., 2012).

properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(17-11-18(25-21-17)14-4-2-1-3-5-14)22-8-9-23-15(12-22)10-16(20-23)13-6-7-13/h1-5,10-11,13H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSGDVCZZHIHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.